

Technical Support Center: Preventing Aluminum Metallization Etching in TMAH Solutions

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Compound of Interest

Compound Name: Tetramethylammonium hydroxide

Cat. No.: B147489

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with aluminum metallization etching during silicon micromachining with **Tetramethylammonium Hydroxide** (TMAH) solutions.

Troubleshooting Guide

Problem: My aluminum metallization is being etched by the TMAH solution during silicon etching.

Initial Checks:

- **Confirm TMAH Concentration and Temperature:** Standard TMAH concentrations for silicon etching range from 5 wt% to 25 wt%, with temperatures typically between 70°C and 90°C.^[1]
^[2] High concentrations and temperatures can increase the etch rate of both silicon and aluminum.
- **Inspect Aluminum Surface:** Ensure the aluminum surface is clean and free of contaminants before the etching process.

Possible Causes and Solutions:

Cause	Solution
High pH of Pure TMAH Solution	The high pH of pure TMAH solutions readily attacks aluminum. The primary strategy to prevent this is to modify the TMAH solution to passivate the aluminum surface.
Inadequate Passivation	The formation of a stable passivation layer on the aluminum surface is crucial. This is typically achieved by adding silicon or a silicon-containing compound to the TMAH solution.
Rough Silicon Surface Finish	Certain additives used for aluminum passivation can sometimes lead to a rougher silicon surface. This is often a trade-off that needs to be managed.

Frequently Asked Questions (FAQs)

Q1: How can I prevent my aluminum pads from being etched by the TMAH solution?

The most effective method to prevent aluminum etching in TMAH is to add dissolved silicon or silicic acid to the solution.^{[1][3]} This addition leads to the formation of a passivation layer on the aluminum surface, which protects it from the etchant.

The passivation mechanism is believed to involve the formation of silicate-based compounds, such as pyrophyllite-type silicates, on the aluminum oxide surface, which prevents further chemical attack.^[1]

Q2: What concentration of dissolved silicon is required to passivate aluminum?

The required concentration of dissolved silicon depends on the TMAH concentration and temperature. For a 25 wt% TMAH solution, adding 120 g/l of solid silicon has been shown to achieve full passivation of the aluminum layer.^[1] In 5 wt% TMAH, a dissolved silicon

concentration of 1.4 wt% or higher is recommended.[4][5] For 10 wt% TMAH, a dissolved silicon concentration of 3.2 wt% or more is suggested.[4]

Q3: Does adding silicon to the TMAH solution affect the silicon etch rate?

Yes, adding silicon to the TMAH solution will generally decrease the silicon etch rate. However, this effect can be managed and is often a necessary trade-off to protect the aluminum metallization.

Q4: I've added silicon to my TMAH, but the etched silicon surface is now very rough. How can I improve the surface finish?

A common side effect of adding silicon to TMAH for aluminum passivation is an increase in the roughness of the etched silicon surface, often characterized by the formation of hillocks.[3] To mitigate this, an oxidizing agent such as ammonium persulfate ((NH₄)₂S₂O₈) can be added to the solution.[3][4][5]

The addition of ammonium persulfate has been shown to produce a smoother silicon surface and can also increase the silicon etch rate.[3][4]

Q5: What is the recommended concentration of ammonium persulfate?

For a 5 wt% TMAH solution containing dissolved silicon, an ammonium persulfate concentration in the range of 0.4-0.7 wt% is effective.[5] For a 10 wt% TMAH solution with dissolved silicon, a concentration of 1.2-2.0 wt% is recommended.[4]

Q6: Are there any alternatives to dissolving solid silicon?

Yes, silicic acid (Si(OH)₄) or water glass can also be used to introduce silicon into the TMAH solution and achieve aluminum passivation.[1][3][6] For a 25 wt% TMAH solution, adding 250 g/l of silicic acid can achieve full passivation.[1]

Data Presentation: Etch Rate Summary

The following tables summarize the etch rates of aluminum and silicon under different TMAH solution compositions.

Table 1: Effect of Dissolved Silicon on Aluminum Etch Rate in 5 wt% TMAH at 85°C^[4]

Dissolved Silicon (wt%)	Aluminum Etch Rate (nm/min)
0	> 100
0.8	~40
1.4	0

Table 2: Effect of Ammonium Persulfate ((NH₄)₂S₂O₈) on Aluminum Etch Rate in TMAH with Dissolved Silicon at 85°C^[4]

TMAH (wt%)	Dissolved Si (wt%)	(NH ₄) ₂ S ₂ O ₈ (wt%)	Aluminum Etch Rate (nm/min)
5	1.6	0	~10
5	1.6	0.4	0
10	3.2	0	68
10	3.2	1.2	0

Table 3: Effect of Additives on Silicon (100) Etch Rate and Surface Roughness in 10 wt% TMAH with 3.2 wt% Dissolved Silicon at 85°C^[4]

Additive ((NH ₄) ₂ S ₂ O ₈ wt%)	Si (100) Etch Rate (μm/min)	Surface Roughness (μm)
0	0.4	> 0.2
0.6 - 2.0	0.85 - 0.9	< 0.1

Experimental Protocols

Protocol 1: Preparation of Aluminum-Safe TMAH Solution with Dissolved Silicon

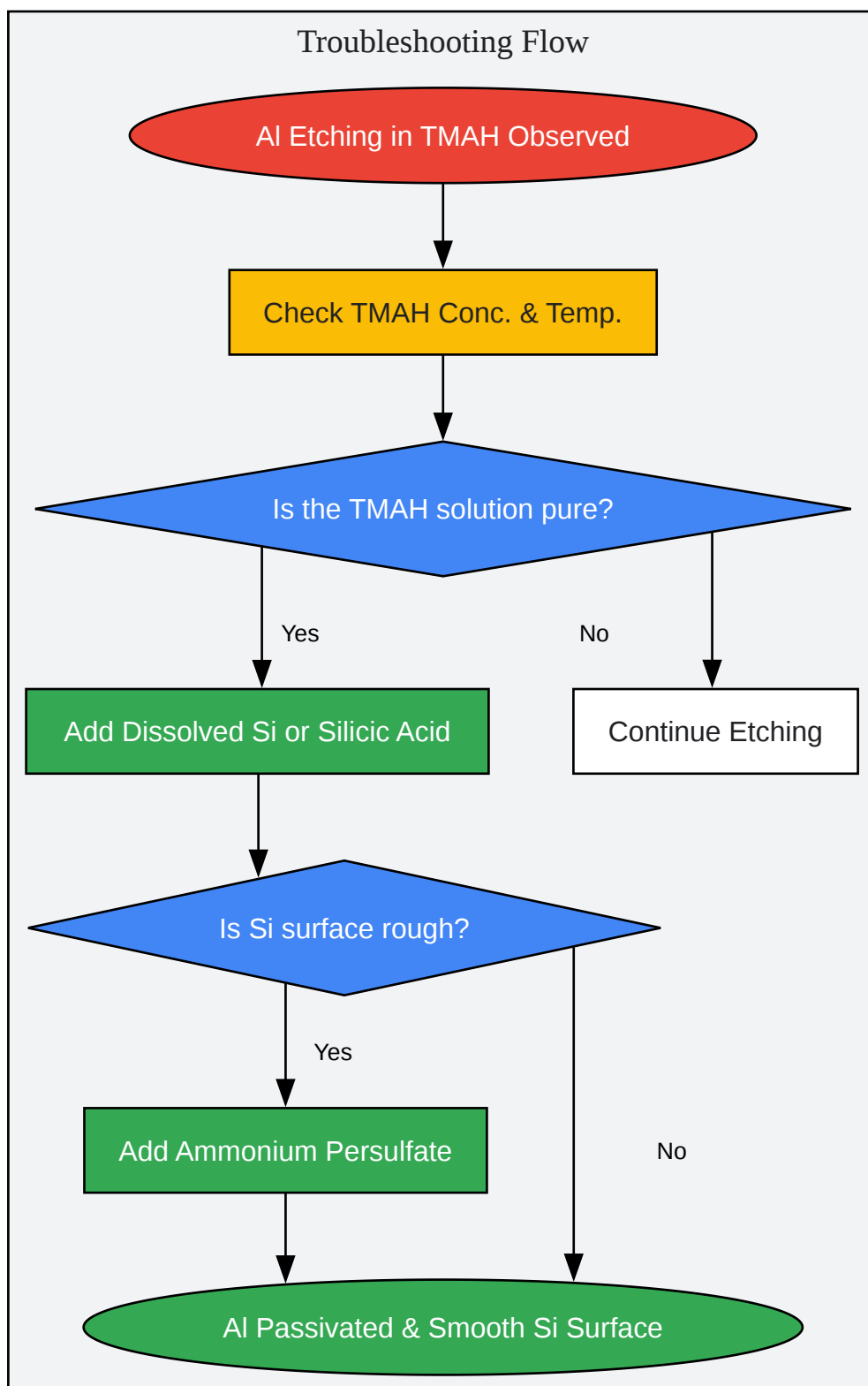
- Objective: To prepare a TMAH solution that does not etch aluminum metallization.
- Materials:
 - TMAH solution (e.g., 25 wt% in water)
 - Deionized (DI) water
 - Silicon wafers or silicon powder
 - Heated magnetic stirrer
 - Glass beaker
- Procedure:
 1. If necessary, dilute the concentrated TMAH solution to the desired final concentration (e.g., 5 wt% or 10 wt%) using DI water.
 2. Heat the TMAH solution to the desired etching temperature (e.g., 85°C) in a glass beaker on a heated magnetic stirrer.
 3. Gradually add a sufficient amount of silicon (e.g., 1.4 wt% for 5 wt% TMAH) to the heated TMAH solution while stirring.
 4. Continue stirring until the silicon is completely dissolved. The solution is now ready for etching.

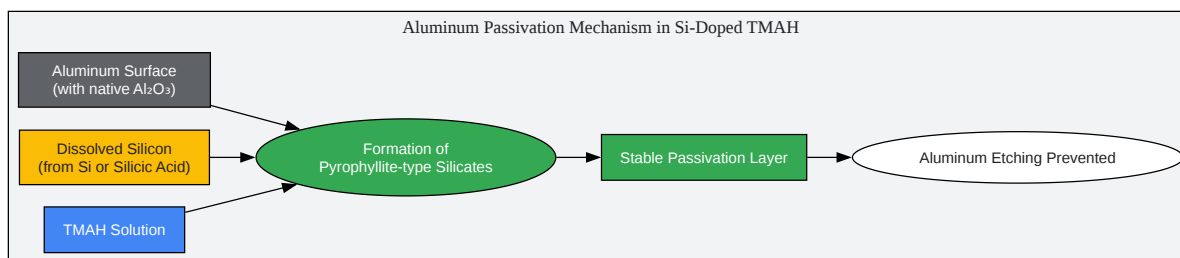
Protocol 2: Improving Silicon Surface Finish with Ammonium Persulfate

- Objective: To prepare an aluminum-safe TMAH solution that results in a smooth etched silicon surface.
- Materials:

- TMAH solution with dissolved silicon (prepared as in Protocol 1)
- Ammonium persulfate ($(\text{NH}_4)_2\text{S}_2\text{O}_8$)
- Procedure:
 1. To the heated TMAH solution containing dissolved silicon, slowly add the desired amount of ammonium persulfate (e.g., 0.4 wt% for 5 wt% TMAH).
 2. Stir the solution until the ammonium persulfate is fully dissolved.
 3. The solution is now ready for use and should provide good aluminum passivation and a smooth silicon surface. Note: It is crucial to dissolve the silicon before adding the ammonium persulfate to prevent the formation of micropylamids on the silicon surface.^[2]
^[7]

Visualizations





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